N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide
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Overview
Description
N-[3-(hydroxymethyl)-2-pyrazinyl]-N-methylMethanesulfonamide is a chemical compound with a unique structure that includes a pyrazine ring substituted with a hydroxymethyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(hydroxymethyl)-2-pyrazinyl]-N-methylMethanesulfonamide typically involves the reaction of 3-(hydroxymethyl)pyrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[3-(hydroxymethyl)-2-pyrazinyl]-N-methylMethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products:
Oxidation: 3-(carboxymethyl)pyrazine.
Reduction: 3-(hydroxymethyl)pyrazine.
Substitution: N-[3-(hydroxymethyl)-2-pyrazinyl]-N-alkylMethanesulfonamide.
Scientific Research Applications
N-[3-(hydroxymethyl)-2-pyrazinyl]-N-methylMethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)-2-pyrazinyl]-N-methylMethanesulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methanesulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- N-[3-(hydroxymethyl)-2-pyrazinyl]-N-ethylMethanesulfonamide
- N-[3-(hydroxymethyl)-2-pyrazinyl]-N-propylMethanesulfonamide
Comparison: N-[3-(hydroxymethyl)-2-pyrazinyl]-N-methylMethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the methyl group may provide better solubility and stability compared to longer alkyl chains.
Properties
Molecular Formula |
C7H11N3O3S |
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Molecular Weight |
217.25 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)pyrazin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H11N3O3S/c1-10(14(2,12)13)7-6(5-11)8-3-4-9-7/h3-4,11H,5H2,1-2H3 |
InChI Key |
QRTQQTMZFCYCMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=CN=C1CO)S(=O)(=O)C |
Origin of Product |
United States |
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